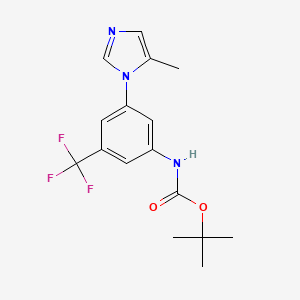
(1,3,4-オキサジアゾール-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic compound that features both an oxadiazole ring and a boronic acid functional group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups.
科学的研究の応用
(1,3,4-Oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing the oxadiazole ring is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring .
Industrial Production Methods: Industrial production of (1,3,4-Oxadiazol-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: (1,3,4-Oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
作用機序
The mechanism of action of (1,3,4-Oxadiazol-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or cysteine, leading to inhibition . The oxadiazole ring can also interact with various molecular targets, including DNA and proteins, through hydrogen bonding and π-π interactions .
類似化合物との比較
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Thiadiazole: Similar to oxadiazole but with a sulfur atom replacing the oxygen atom, used in pharmaceuticals and agrochemicals.
Uniqueness: (1,3,4-Oxadiazol-2-yl)boronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for developing novel therapeutic agents .
特性
IUPAC Name |
1,3,4-oxadiazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXCNDVNCFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)












